Bruceine B

Descripción general

Descripción

Bruceine B is a potent inhibitor of leukocyte-endothelial cell adhesion . It inhibits protein synthesis and nucleic acid synthesis . It’s a key ingredient isolated from the Chinese traditional medicinal plant Brucea javanica (L.) Merr. (Simaroubaceae) .

Synthesis Analysis

The first total synthesis of bruceol, a compound related to Bruceine B, has been achieved using a biomimetic cascade cyclization initiated by a stereoselective Jacobsen-Katsuki epoxidation (and kinetic resolution) of racemic protobruceol-I .Molecular Structure Analysis

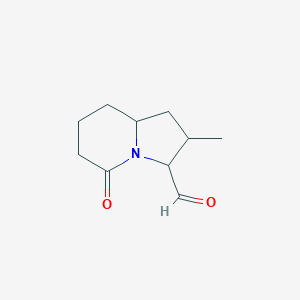

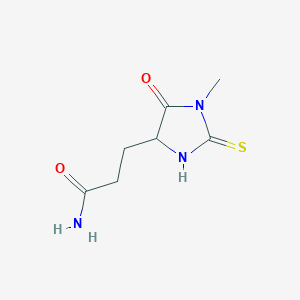

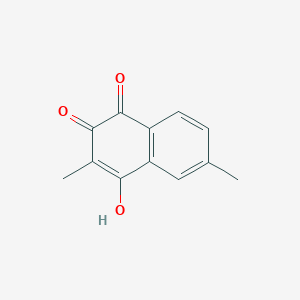

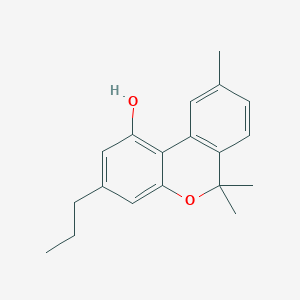

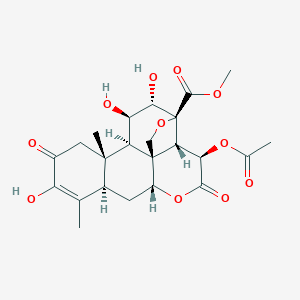

Bruceine B has a molecular weight of 480.46 and its molecular formula is C23H28O11 .Chemical Reactions Analysis

Bruceine B exhibits an IC50 of 10 nM for antimalarial activity . It also displays potent antimyeloma activity .Physical And Chemical Properties Analysis

Bruceine B is a weak alkaline indole alkaloid . It’s a white crystalline powder that can be easily dissolved in organic solvents such as ether, chloroform, ethanol, and methanol .Aplicaciones Científicas De Investigación

1. Anti-Cancer Properties

Bruceine B, a compound extracted from Brucea javanica, has shown significant potential in cancer treatment. Studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including breast, lung, and gastric cancers. For instance, it was found to inhibit breast cancer cell proliferation and induce apoptosis by affecting key pathways such as AMIT_SERUM_RESPONSE_40_MCF10A, BILD_HRAS_ONCOGENIC_SIGNATURE, and NAGASHIMA_NRG1_SIGNALING_UP (Tian, Jing, & Zhang, 2020). Additionally, Bruceine B has shown the ability to induce apoptosis in human non-small cell lung cancer cells through the JNK pathway (Tan, Huang, Lan, Zhang, Ye, Yan, & Wang, 2019), and inhibit gastric cancer cell proliferation by downregulating the LINC01667/miR-138-5p/Cyclin E1 axis (Li, Dong, Shi, Tan, Xu, Huang, Wang, Cui, & Yang, 2020).

2. Antiviral and Antiphytoviral Effects

Bruceine B has also been investigated for its antiviral properties. A study highlighted its significant inhibitory activity against plant viruses, such as tobacco mosaic virus (TMV), potato virus Y (PVY), and cucumber mosaic virus (CMV), suggesting its potential as a natural viricide (Shen, Zhang, Wu, Ouyang, Xie, & Lin, 2008).

3. Antiparasitic Activity

In addition to its anticancer and antiviral applications, Bruceine B has been evaluated for its antiparasitic effects. For example, a study on its efficacy against canine babesiosis suggested it could be a potential candidate for treating this parasitic infection (Nakao, Mizukami, Kawamura, Subeki, Bawm, Yamasaki, Maede, Matsuura, Nabeta, Nonaka, Oku, & Katakura, 2009).

4. Antitrypanosomal Activities

Bruceine B has also been studied for its antitrypanosomal activities, indicating its potential in treating infections caused by Trypanosoma evansi (Bawm, Matsuura, Elkhateeb, Nabeta, Subeki, Nonaka, Oku, & Katakura, 2008).

5. Herbicidal Activity

Interestingly, Bruceine B has been identified as having herbicidal activity, suggesting its potential use in agriculture for weed control (Yongchun, Chen, He, Liu, Zeng, Wang, Du, & Tang, 2021).

6. Hypoglycemic Effects

Research on the hypoglycemic effects of Bruceine B indicates its potential in treating diabetes mellitus. It has shown significant blood glucose concentration reduction in animal models, comparable to standard diabetes drugs (Noorshahida, Wong, & Choo, 2009).

Safety And Hazards

Direcciones Futuras

Given the safety and the successful clinical application of bruceine products in traditional medicine, Bruceine B is ensured for further investigation for the treatment of patients with MM . It’s also suggested that Bruceine B has significant potential for application and is expected to have broader global usage .

Propiedades

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-acetyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h10,12,14-18,26-28H,5-7H2,1-4H3/t10-,12+,14+,15+,16+,17+,18-,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWODLQEUPYKGJ-LZFWDZGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bruceine B | |

CAS RN |

25514-29-8 | |

| Record name | Methyl (11β,12α,15β)-15-(acetyloxy)-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25514-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bruceine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.